5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules in the environment. Understanding these influences can help optimize the use of this compound in various applications.
Preparation Methods
The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the reaction of pyridine-1-one with dimethyl malonate under basic conditions . The product is then purified through column chromatography using a solvent system such as methanol in dichloromethane .
Chemical Reactions Analysis
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group attached to the pyrazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor and antimicrobial agents.
Material Science: Due to its photophysical properties, it is used in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is utilized in the study of enzyme inhibition and as a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its fused ring system and the presence of a carboxylic acid group. Similar compounds include:
Pyrazolo[1,5-a]pyrimidine: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical reactions.
3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Similar structure but with different substitution patterns, leading to different chemical properties and applications.
This compound’s unique structure allows for a wide range of chemical modifications and applications, making it a valuable tool in various fields of research .
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-11-7(10-5)6(4-9-11)8(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNVJNUYBVVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679061 | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62908-85-4 | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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